molecular formula C19H25N3O2 B2456602 N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide CAS No. 1241623-97-1

N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide

Cat. No.: B2456602
CAS No.: 1241623-97-1
M. Wt: 327.428
InChI Key: AVBVMGRCMNYBHV-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyanocyclopentyl group and a cyclopentyloxyphenyl group attached to an aminoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the cyanocyclopentyl intermediate: This can be achieved through the reaction of cyclopentyl bromide with sodium cyanide in an aprotic solvent like dimethylformamide (DMF).

    Preparation of the cyclopentyloxyphenyl intermediate: This step involves the etherification of 2-hydroxyphenyl with cyclopentanol in the presence of a strong base such as potassium carbonate.

    Coupling of intermediates: The final step involves the coupling of the cyanocyclopentyl intermediate with the cyclopentyloxyphenyl intermediate in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide can be compared with other amides containing similar functional groups, such as:
    • N-(1-cyanocyclopentyl)-2-{[2-(methoxy)phenyl]amino}acetamide
    • N-(1-cyanocyclopentyl)-2-{[2-(ethoxy)phenyl]amino}acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2-cyclopentyloxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-14-19(11-5-6-12-19)22-18(23)13-21-16-9-3-4-10-17(16)24-15-7-1-2-8-15/h3-4,9-10,15,21H,1-2,5-8,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBVMGRCMNYBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC=C2NCC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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